1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid
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Overview
Description
1-[(4-Methylphenyl)methyl]-3-nitropyrazole-5-carboxylic acid is a chemical compound with the molecular formula C12H10N2O4. It is also known as MNPC and belongs to the class of pyrazole derivatives. MNPC has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
Mechanism of Action
The mechanism of action of MNPC is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and pathways, including cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
MNPC has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). MNPC has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
MNPC has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high yields. MNPC is also stable under standard laboratory conditions and can be stored for extended periods. However, MNPC has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several potential future directions for the study of MNPC. One area of research is the development of MNPC-based drugs for the treatment of various diseases, including cancer, inflammation, and pain. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of MNPC. Additionally, MNPC can be used as a starting material for the synthesis of novel pyrazole derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of MNPC can be achieved through a multi-step reaction involving the condensation of 4-methylbenzylamine with ethyl 3-oxo-3-(4-methylphenyl)propanoate, followed by nitration of the resulting product with nitric acid. The final product is obtained through the hydrolysis of the nitro group using sodium hydroxide.
Scientific Research Applications
MNPC has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. MNPC has also been found to have analgesic properties and has been studied as a potential treatment for pain management.
properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4/c1-8-2-4-9(5-3-8)7-14-10(12(16)17)6-11(13-14)15(18)19/h2-6H,7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWYIEFDAZKWCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=N2)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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